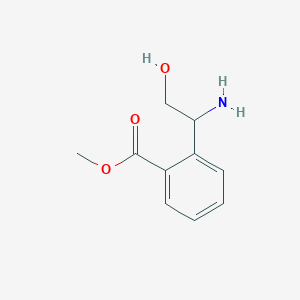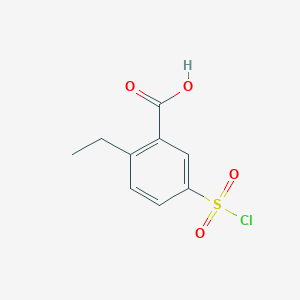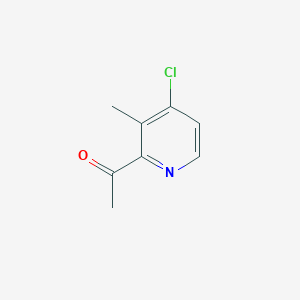
2,6-二氯-3-(三氟甲基)苯硼酸
描述
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is often used in the pharmaceutical industry for the synthesis of drugs, such as antimalarials, antibiotics, and antivirals.
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is C7H4BCl2F3O2 . The SMILES string representation is OB(C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)O .Chemical Reactions Analysis
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . It can also be used in the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds.Physical And Chemical Properties Analysis
The physical form of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is solid . The molecular weight is 258.82 .科学研究应用
催化和有机合成
已经研究了2,6-二氯-3-(三氟甲基)苯硼酸衍生物的催化性能和在有机合成中的用途。例如,苯硼酸衍生物已被证明能够催化羧酸和胺之间的脱水缩合反应,实现了对肽合成和药物开发至关重要的高效酰胺化过程(Wang, Lu, & Ishihara, 2018)。此外,已经利用Suzuki–Miyaura反应选择性合成了二芳基-3-(三氟甲基)吡啶,使用了2,6-二氯-3-(三氟甲基)吡啶,展示了其在促进复杂芳香化合物形成中的作用(Ahmed et al., 2013)。
合成中的保护基
从2,6-双(三氟甲基)苯硼酸酯衍生的苯硼酸酯已被应用为二醇的保护基,展示了它们在有机转化中的稳定性和可重复使用性。这种方法提供了一种在温和条件下保护和去保护官能团的策略,对于高精度合成复杂有机分子至关重要(Shimada et al., 2018)。
材料科学和纳米技术
在材料科学领域,苯硼酸衍生物已被用于制备先进材料和纳米技术。例如,用苯硼酸装饰聚合物纳米材料已经在药物传递系统和生物传感器方面开辟了新途径,利用苯硼酸的独特化学性质进行靶向治疗应用和生物分子的敏感检测(Lan & Guo, 2019)。
安全和危害
The safety information for 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
作用机制
Target of Action
The primary target of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The biochemical pathway primarily affected by 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared
Result of Action
The molecular and cellular effects of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This occurs as a result of the SM coupling reaction, which the compound participates in .
Action Environment
The action of 2,6-Dichloro-3-(trifluoromethyl)phenylboronic acid can be influenced by environmental factors. The compound is known to be generally environmentally benign , suggesting that it may have a low impact on the environment.
属性
IUPAC Name |
[2,6-dichloro-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2F3O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEZCAHXSFQDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)



![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)


